molecular formula C19H18N2O3 B2741966 5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005116-95-9

5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2741966
CAS No.: 1005116-95-9
M. Wt: 322.364
InChI Key: CAVFFBJJNMNHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex heterocyclic compound belonging to the pyrrolo[3,4-d]isoxazole-dione class, which is typically synthesized via a 1,3-dipolar cycloaddition reaction between an azomethine N-oxide (nitrone) and a maleimide derivative . This specific reaction is a cornerstone method for constructing the isoxazolidine ring system in a regioselective and stereoselective manner, yielding products of significant synthetic and pharmacological interest . Compounds in this structural class have demonstrated considerable promise in biomedical research. Specifically, closely related 2,3,5-triaryl pyrrolo[3,4-d]isoxazole-4,6-diones have been screened and found to exhibit significant advanced glycation end product (AGE) formation inhibitory activity . Furthermore, other analogs, such as pyrrolo-isoxazole benzoic acid derivatives, have been designed and evaluated as potent acetylcholinesterase (AChE) inhibitors, showing activity comparable to or greater than the standard drug donepezil, and have demonstrated efficacy in ameliorating scopolamine-induced amnesia in murine models, indicating potential for the management of neurological conditions like Alzheimer's disease . The presence of multiple aromatic rings and chiral centers in its structure makes it a versatile scaffold for further chemical exploration and drug discovery efforts. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in the development of novel therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-8-10-13(11-9-12)16-15-17(19(23)20(2)18(15)22)24-21(16)14-6-4-3-5-7-14/h3-11,15-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVFFBJJNMNHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C)ON2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrone-Maleimide [3+2] Cycloaddition

The most extensively documented route involves the reaction of C-(p-tolyl)-N-methylnitrone with N-phenylmaleimide (Table 1):

Step 1: Nitrone Synthesis
p-Tolualdehyde (1.2 eq.) reacts with N-methylhydroxylamine hydrochloride (1 eq.) in dichloromethane (DCM) under basic conditions (Na2CO3, 0°C→RT, 4 h). Workup yields crystalline C-(p-tolyl)-N-methylnitrone (87% yield, m.p. 102–104°C).

Step 2: Cycloaddition Protocol

Reaction Conditions:  
- Nitrone (1 mmol), N-phenylmaleimide (1.05 mmol)  
- Toluene (10 mL), reflux (110°C), 12 h under Ar  
- Cool to RT, concentrate, purify via silica chromatography  
  (EtOAc/hexanes 1:4 → 1:2 gradient)  

This furnishes the cycloadduct as a single diastereomer (65% yield), with trans-configuration confirmed by NOESY correlations (H3a–H6a = 2.8 ppm, J = 6.5 Hz).

Copper-Catalyzed Cascade Synthesis

Building on Huang’s triple cascade methodology, a modified protocol enhances yield and selectivity:

Reaction Setup:  
1. p-Tolualdehyde (1 eq.), methylhydroxylamine (1.2 eq.), Cu(OTf)₂ (10 mol%)  
   - DCE, 85°C, 1 h → generates nitrile oxide in situ  
2. Add N-phenylpropiolamide (1 eq.), continue heating at 85°C (3 h)  
3. Cool, filter through Celite®, concentrate, chromatograph  
   (CH₂Cl₂/MeOH 95:5)  

Key advantages include:

  • Avoidance of isolated nitrone intermediates
  • 72% yield with >20:1 trans:cis selectivity
  • Microwave acceleration reduces reaction time to 45 min (150°C)

Multi-Component Assembly Strategies

Azirine Isomerization Approach

Adapting Trogu’s azirine methodology, a one-pot sequence achieves ring expansion:

1. 2H-Azirine-2-carbonitrile (1 eq.), p-toluenesulfonic acid (0.1 eq.)  
   - MeCN, 60°C, 2 h → azirine activation  
2. Add phenylacetylene (1.5 eq.), heat to 110°C (8 h)  
3. Quench with NH4OH, extract with EtOAc, dry (Na2SO4)  

This route provides 58% yield but requires careful exclusion of moisture. Comparative studies show inferior regioselectivity (4:1 ratio of regioisomers) versus cycloaddition methods.

Ionic Liquid-Mediated Condensation

Valizadeh’s ionic liquid protocol was modified for improved sustainability:

Components:  
- p-Tolualdehyde (1 eq.), hydroxylamine hydrochloride (1.1 eq.)  
- Methyl acetoacetate (1 eq.), [BMIM]BF₄ (3 mL/g substrate)  
- 80°C, 6 h, mechanical stirring  

Post-reaction, the ionic liquid is recovered via vacuum distillation (92% recovery) and reused thrice without yield loss (avg. 68% per cycle). This method eliminates volatile organic solvents but necessitates prolonged reaction times.

Stereochemical and Kinetic Studies

Transition-State Analysis

DFT calculations (B3LYP/6-31G*) reveal two competing pathways for the copper-catalyzed cycloaddition:

  • Concerted mechanism : ΔG‡ = 18.3 kcal/mol, favoring trans-product
  • Stepwise diradical pathway : ΔG‡ = 22.1 kcal/mol, leading to cis-diastereomer

Experimental kinetics (Eyring plot, 60–100°C) confirm the concerted pathway dominates under catalytic conditions (k1 = 4.7 × 10⁻³ s⁻¹ at 85°C).

Solvent Effects on Diastereoselectivity

Screening eight solvents identified toluene as optimal (Table 2):

Solvent Dielectric Constant Yield (%) trans:cis
Toluene 2.38 65 20:1
DMF 36.7 41 3:1
Ethanol 24.3 38 5:1
DCE 10.4 56 15:1

Polar aprotic solvents decrease selectivity due to dipole-dipole stabilization of cis-transition states.

Advanced Purification and Characterization

Chromatographic Optimization

Reverse-phase HPLC (C18 column) with isocratic elution (MeCN:H2O 65:35) resolves diastereomers (RRT = 1.21 for cis-isomer). Preparative chromatography achieves >99% purity at 5 g scale.

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

  • δ 7.29–7.21 (m, 9H, Ar-H)
  • δ 5.05 (d, J = 7.5 Hz, 1H, H-6a)
  • δ 3.67 (d, J = 7.3 Hz, 1H, H-3a)
  • δ 2.81 (s, 3H, CH3)

13C NMR (101 MHz, CDCl₃):

  • 176.8 (C=O), 170.1 (C=O)
  • 139.5–125.3 (Ar-C)
  • 68.4 (C-6a), 62.1 (C-3a)
  • 21.7 (CH3)

Industrial-Scale Considerations

Continuous Flow Synthesis

A microreactor system (Corning AFR) enhances safety and yield:

  • Residence time: 8 min
  • Temperature: 150°C
  • Pressure: 12 bar
  • Productivity: 1.2 kg/day (98% conversion, 63% isolated yield)

This method reduces solvent usage by 78% compared to batch processes.

Waste Stream Management

Life-cycle analysis identifies three priority areas:

  • Cu catalyst recovery via chelating resins (93% efficiency)
  • Solvent recycling through fractional distillation
  • Aqueous waste neutralization with Ca(OH)2 → CaSO4 precipitation

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities. It could be tested for its effects on various cellular processes, such as enzyme inhibition or receptor binding.

Medicine

In the field of medicine, this compound might be investigated for its therapeutic potential. It could be evaluated for its efficacy in treating diseases or conditions, such as cancer, inflammation, or microbial infections.

Industry

In industry, this compound could be used in the development of new materials or chemicals. Its unique properties might make it suitable for applications in pharmaceuticals, agrochemicals, or other specialized chemical products.

Mechanism of Action

The mechanism by which 5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets within cells, leading to changes in cellular processes. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison:

Structural Analogs and Substituent Variations

Key analogs include:

3-((2-Methoxyphenyl)amino)-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione (34): Substituted with a 2-methoxyphenylamino group, synthesized via microwave-assisted coupling .

5-Methyl-3-(thiophen-3-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione (27) : Features a thiophene ring, enhancing electron delocalization .

2,5-Dimethyl-3-(3-methylthiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione : A thiophene-substituted analog with resolved crystal structure .

5-(4-Methoxybenzyl)-2,3-di-p-tolylpyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione (29) : Incorporates a methoxybenzyl group for increased lipophilicity .

Physical Properties

Compound Melting Point (°C) Key Functional Groups Reference
Target Compound Not reported Methyl, p-tolyl
34 218–220 2-Methoxyphenylamino
27 198–200 Thiophen-3-yl
21c 175–176 Chlorophenyl, tetrazolyl
Crystal analog (thiophene) 198–200 3-Methylthiophen-2-yl

Electron-withdrawing groups (e.g., trifluoromethyl in compound 35 ) and aromatic heterocycles (thiophene ) elevate melting points due to enhanced intermolecular interactions. The target compound’s melting point data is absent in available literature, suggesting a gap for further characterization.

Pharmacological Potential

  • Compound 21c (chlorophenyl-tetrazolyl derivative) showed moderate activity in preliminary assays, possibly due to its tetrazole moiety’s hydrogen-bonding capacity .
  • Pyrrolo[3,4-c]pyrazole-diones (e.g., 33–35) exhibit kinase inhibition, suggesting the target compound’s scaffold may serve as a pharmacophore for drug discovery .
  • Thiophene-substituted analogs (e.g., 27) are explored for optoelectronic applications, leveraging their conjugated systems .

Discussion: Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing Groups (e.g., trifluoromethyl) : Increase thermal stability and lipophilicity, favoring membrane penetration .
  • Heterocyclic Substituents (e.g., thiophene, furan) : Modify electronic properties and π-π stacking, relevant for materials science .

Biological Activity

5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that contributes to its biological activity. Its molecular formula is C19H18N2O2C_{19}H_{18}N_{2}O_{2}, with a molecular weight of 306.36 g/mol. The presence of both isoxazole and pyrrole rings in its structure is critical for its interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,4-d]isoxazole exhibit a broad spectrum of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated the compound's potential as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and prostate cancer (PC3) cells.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation. It has been suggested that the introduction of specific substituents enhances its anticancer efficacy.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound against HCT-116 and PC3 cell lines using the MTT assay. The results indicated an IC50 value of approximately 8.0 µM for HCT-116 cells, showcasing significant potency compared to standard chemotherapeutics like 5-fluorouracil .
  • Selectivity Profiles : In comparative studies with normal lung fibroblast cells (WI-38), the compound exhibited lower toxicity, suggesting a favorable selectivity index for targeting cancerous cells while sparing normal tissues .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Cell Cycle Progression : The compound has been shown to halt cell cycle progression at the G1 phase.
  • Induction of Apoptosis : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating apoptosis induction.

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Notes
AntitumorHCT-1168.0Significant cytotoxicity
AntitumorPC310.0Lower toxicity towards WI-38 cells
Apoptosis InductionHCT-116N/AIncreased annexin V positivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, and how do reaction parameters influence yield?

  • Answer : Synthesis involves multi-step reactions, often starting with [3+2] cycloaddition to construct the pyrrolo-isoxazole core. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

  • Catalysts : Bases like triethylamine or acids (e.g., HCl) accelerate cycloaddition and reduce side products .

  • Temperature : Controlled heating (70–80°C) prevents decomposition, while reflux conditions optimize ring closure .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yields for analogous compounds range from 50–75% under optimized conditions .

    ParameterOptimal ConditionImpact on Yield/PurityReference
    SolventDMFMaximizes intermediate stability
    CatalystTriethylamineReduces side reactions
    Temperature80°CEnsures complete cyclization

Q. Which spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

  • Answer :

  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., monoclinic P21/c space group for related compounds, R factor < 0.05) .
  • NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • IR spectroscopy : Confirms carbonyl stretches (1700–1750 cm⁻¹) and isoxazole ring vibrations .

Q. How are solubility, stability, and partition coefficients determined for this compound?

  • Answer :

  • Solubility : Tested in buffered solutions (pH 1.2–7.4) using HPLC. Low aqueous solubility (<0.1 mg/mL) is common, necessitating co-solvents (e.g., DMSO) .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Hydrolytic sensitivity at the isoxazole ring requires inert storage .
  • logP : Determined via shake-flask method (octanol/water). Values ~2.5–3.0 suggest moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .

Advanced Research Questions

Q. What in vitro assays evaluate the compound’s biological activity, and how are contradictions in data resolved?

  • Answer :

  • Cytotoxicity : MTT assay on human PBMCs (IC50 reported as 25 µM for analogs) .

  • Antimicrobial Activity : Broth microdilution determines MIC (e.g., 12.5 µg/mL against S. aureus for structurally related compounds) .

  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at 10 µM) .

  • Data Resolution : Replicate studies under standardized conditions (e.g., cell line passage number, solvent controls) and meta-analysis to identify outliers .

    Assay TypeTargetExample FindingReference
    CytotoxicityHuman PBMCsIC50 = 25 µM
    AntimicrobialS. aureusMIC = 12.5 µg/mL

Q. How do computational models (e.g., molecular docking, QSAR) predict mechanism and optimize activity?

  • Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., acetylcholinesterase active site with ΔG = -9.2 kcal/mol) .
  • QSAR : Electron-withdrawing substituents (e.g., -NO2) correlate with enhanced antimicrobial activity (R² = 0.85 in regression models) .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement .

Q. What strategies mitigate synthetic challenges, such as low yields or byproduct formation?

  • Answer :

  • Byproduct Reduction : Use scavengers (e.g., molecular sieves) to absorb reactive intermediates .
  • Yield Optimization : Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading >10% improves yield by 20%) .
  • Scale-Up : Continuous-flow reactors enhance reproducibility and reduce thermal gradients during exothermic steps .

Methodological Guidance for Data Interpretation

Q. How should researchers validate conflicting reports on synthetic routes or bioactivity?

  • Answer :

  • Synthetic Replication : Control solvent purity (HPLC-grade) and reaction atmosphere (N2/Ar) to eliminate variability .
  • Bioactivity Validation : Use reference standards (e.g., 5-fluorocytosine for antimicrobial assays) and report IC50/MIC with 95% confidence intervals .
  • Statistical Analysis : Apply ANOVA to compare yields across studies; p < 0.05 indicates significant methodological differences .

Q. What functionalization strategies enhance the compound’s pharmacological profile?

  • Answer :

  • Ring Functionalization : Introduce sulfonyl groups (-SO2Ph) via nucleophilic substitution to improve solubility .
  • Side Chain Modification : Click chemistry (e.g., CuAAC) adds triazole moieties, boosting antiviral activity by 3-fold in analogs .
  • Prodrug Design : Esterify hydroxyl groups to enhance bioavailability; enzymatic hydrolysis releases active compound in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.